molecular formula C18H20N4 B13933499 N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine

N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B13933499
M. Wt: 292.4 g/mol
InChI Key: OKWATJBOXAIVRM-UHFFFAOYSA-N
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Description

N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as pharmacophores in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine typically involves the cyclization of 2-aminopyridine with appropriate ketones or aldehydes. One common method includes the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate solvent conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacophore properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines
  • 2-aminopyridine derivatives

Comparison: N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine is unique due to its specific cyclopentyl and methyl substitutions, which may confer distinct biological activities and chemical properties compared to other similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C18H20N4/c1-13-9-11-22-16(12-13)21-17(15-8-4-5-10-19-15)18(22)20-14-6-2-3-7-14/h4-5,8-12,14,20H,2-3,6-7H2,1H3

InChI Key

OKWATJBOXAIVRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC3CCCC3)C4=CC=CC=N4

solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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